molecular formula C4H10N2S B14665232 2-(Methylsulfanyl)imidazolidine CAS No. 45439-05-2

2-(Methylsulfanyl)imidazolidine

Cat. No.: B14665232
CAS No.: 45439-05-2
M. Wt: 118.20 g/mol
InChI Key: UUVRKNMLFNWNNY-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)imidazolidine is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and a methylsulfanyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)imidazolidine typically involves the reaction of ethylenediamine with a methylsulfanyl-containing reagent. One common method is the reaction of ethylenediamine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidine ring can be reduced to an imidazoline using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazoline derivatives

    Substitution: Various substituted imidazolidines

Scientific Research Applications

2-(Methylsulfanyl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and surfactants.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2-thione: Contains a sulfur atom in the ring and exhibits similar chemical reactivity.

    Imidazole-2-thione: Another sulfur-containing heterocycle with comparable biological activities.

    2-Imidazoline: Lacks the methylsulfanyl group but shares the imidazolidine ring structure.

Uniqueness

2-(Methylsulfanyl)imidazolidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

45439-05-2

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

IUPAC Name

2-methylsulfanylimidazolidine

InChI

InChI=1S/C4H10N2S/c1-7-4-5-2-3-6-4/h4-6H,2-3H2,1H3

InChI Key

UUVRKNMLFNWNNY-UHFFFAOYSA-N

Canonical SMILES

CSC1NCCN1

Origin of Product

United States

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